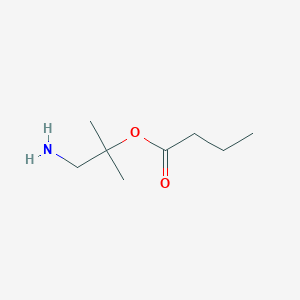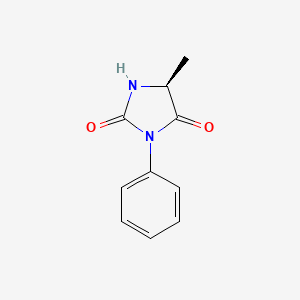![molecular formula C18H15N3O2S B12935441 N-[2-(Benzylsulfanyl)-6-oxo-1,6-dihydropyrimidin-5-yl]benzamide CAS No. 109315-25-5](/img/structure/B12935441.png)
N-[2-(Benzylsulfanyl)-6-oxo-1,6-dihydropyrimidin-5-yl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(Benzylthio)-4-oxo-1,4-dihydropyrimidin-5-yl)benzamide is a complex organic compound that belongs to the class of benzamide derivatives. This compound is characterized by the presence of a benzylthio group attached to a dihydropyrimidinone ring, which is further connected to a benzamide moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Benzylthio)-4-oxo-1,4-dihydropyrimidin-5-yl)benzamide typically involves a multi-step process. One common method starts with the preparation of the dihydropyrimidinone core, which can be synthesized through a Biginelli reaction. This reaction involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions. The resulting dihydropyrimidinone is then subjected to a thiolation reaction to introduce the benzylthio group. Finally, the benzamide moiety is attached through an amide coupling reaction using benzoyl chloride and a suitable base, such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can be employed to minimize environmental impact .
化学反应分析
Types of Reactions
N-(2-(Benzylthio)-4-oxo-1,4-dihydropyrimidin-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the dihydropyrimidinone ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The benzylthio group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, alcohols, and thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
N-(2-(Benzylthio)-4-oxo-1,4-dihydropyrimidin-5-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: This compound has been studied for its potential anti-inflammatory and anticancer properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in various biological assays to study its effects on cellular processes and its potential as a therapeutic agent.
作用机制
The mechanism of action of N-(2-(Benzylthio)-4-oxo-1,4-dihydropyrimidin-5-yl)benzamide involves its interaction with specific molecular targets. In medicinal chemistry, it has been found to inhibit enzymes such as cyclooxygenase (COX) and certain kinases, which play crucial roles in inflammation and cancer. The benzylthio group is believed to enhance the binding affinity of the compound to these targets, thereby increasing its efficacy .
相似化合物的比较
Similar Compounds
N-benzimidazol-2-yl benzamide: Known for its glucokinase activation potential and hypoglycemic effects.
Benzothiazole derivatives: Exhibits significant anti-tubercular activity and is used in the treatment of tuberculosis.
Uniqueness
N-(2-(Benzylthio)-4-oxo-1,4-dihydropyrimidin-5-yl)benzamide stands out due to its unique combination of a benzylthio group and a dihydropyrimidinone ring, which imparts distinct chemical and biological properties. This structural uniqueness contributes to its potential as a versatile compound in various scientific applications .
属性
CAS 编号 |
109315-25-5 |
|---|---|
分子式 |
C18H15N3O2S |
分子量 |
337.4 g/mol |
IUPAC 名称 |
N-(2-benzylsulfanyl-6-oxo-1H-pyrimidin-5-yl)benzamide |
InChI |
InChI=1S/C18H15N3O2S/c22-16(14-9-5-2-6-10-14)20-15-11-19-18(21-17(15)23)24-12-13-7-3-1-4-8-13/h1-11H,12H2,(H,20,22)(H,19,21,23) |
InChI 键 |
GXBTZJHDARQPHU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CSC2=NC=C(C(=O)N2)NC(=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


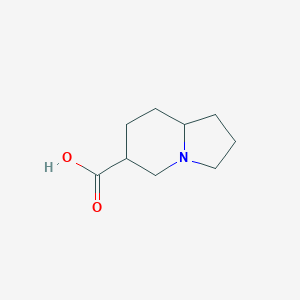
![4,6-Dibromobenzo[c]isothiazole](/img/structure/B12935359.png)
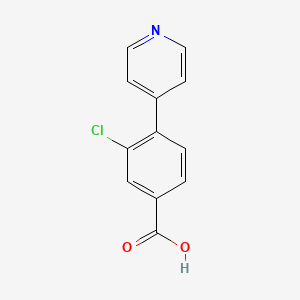
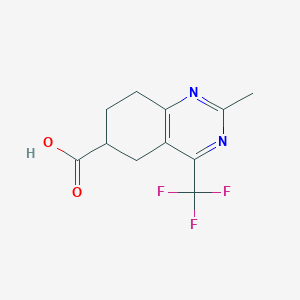
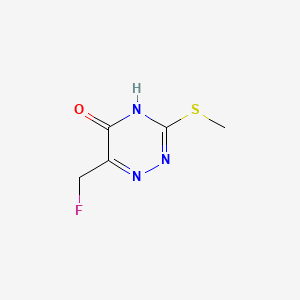
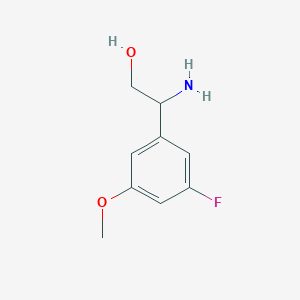
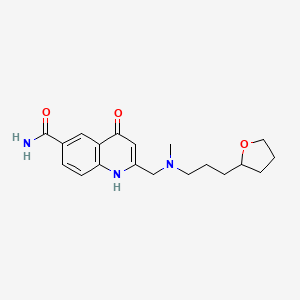
![2-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(piperazin-1-yl)benzonitrile](/img/structure/B12935409.png)
![(R)-6-Fluoro-8-methoxy-3-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B12935410.png)
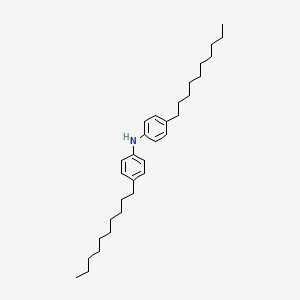
![2-Ethyl-7-(methylsulfanyl)-5H-[1,3,4]thiadiazolo[3,2-a][1,3,5]triazin-5-one](/img/structure/B12935422.png)
